molecular formula C14H9BrN2O3 B12044977 Methyl 6-(4-bromophenyl)-3-cyano-2-hydroxypyridine-4-carboxylate

Methyl 6-(4-bromophenyl)-3-cyano-2-hydroxypyridine-4-carboxylate

Cat. No.: B12044977
M. Wt: 333.14 g/mol
InChI Key: NHBKOLHBXMFRJC-UHFFFAOYSA-N
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Description

Methyl 6-(4-bromophenyl)-3-cyano-2-hydroxypyridine-4-carboxylate is a heterocyclic organic compound with the molecular formula C₁₄H₉BrN₂O₃ and a molecular weight of 333.14 g/mol . Its structure features a pyridine ring substituted at the 2-position with a hydroxyl group, at the 3-position with a cyano group, at the 4-position with a methyl carboxylate, and at the 6-position with a 4-bromophenyl moiety. The bromine atom introduces steric bulk and electron-withdrawing effects, influencing the compound’s physicochemical properties and reactivity.

Properties

Molecular Formula

C14H9BrN2O3

Molecular Weight

333.14 g/mol

IUPAC Name

methyl 6-(4-bromophenyl)-3-cyano-2-oxo-1H-pyridine-4-carboxylate

InChI

InChI=1S/C14H9BrN2O3/c1-20-14(19)10-6-12(17-13(18)11(10)7-16)8-2-4-9(15)5-3-8/h2-6H,1H3,(H,17,18)

InChI Key

NHBKOLHBXMFRJC-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=C(C(=O)NC(=C1)C2=CC=C(C=C2)Br)C#N

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 6-(4-bromophenyl)-3-cyano-2-hydroxypyridine-4-carboxylate typically involves multi-step organic reactions. One common method includes the Suzuki-Miyaura coupling reaction, which is a widely used technique for forming carbon-carbon bonds. This reaction involves the coupling of a boronic acid derivative with a halogenated aromatic compound in the presence of a palladium catalyst .

Another method involves the electrophilic aromatic substitution of 4-bromophenylacetic acid, followed by the formation of the cyano group and the esterification of the carboxylate group .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar methods as described above, but optimized for higher yields and efficiency. The use of continuous flow reactors and automated synthesis platforms can enhance the scalability and reproducibility of the production process.

Chemical Reactions Analysis

Types of Reactions

Methyl 6-(4-bromophenyl)-3-cyano-2-hydroxypyridine-4-carboxylate undergoes various types of chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) with a palladium catalyst are used.

    Substitution: Nucleophiles like amines or thiols can be used in the presence of a base to facilitate substitution reactions.

Major Products Formed

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of primary or secondary amines.

    Substitution: Formation of various substituted aromatic compounds depending on the nucleophile used.

Scientific Research Applications

Methyl 6-(4-bromophenyl)-3-cyano-2-hydroxypyridine-4-carboxylate has several applications in scientific research:

Mechanism of Action

The mechanism of action of Methyl 6-(4-bromophenyl)-3-cyano-2-hydroxypyridine-4-carboxylate involves its interaction with specific molecular targets. The compound can inhibit certain enzymes or receptors, leading to changes in cellular processes. For example, it may inhibit the activity of enzymes involved in inflammation or cancer cell proliferation .

Comparison with Similar Compounds

Structural Features and Substitution Patterns

The compound belongs to a family of substituted pyridine derivatives. Key structural analogs include:

Compound Name Substituent at 6-Position Molecular Formula Molecular Weight (g/mol)
Methyl 6-(4-bromophenyl)-3-cyano-2-hydroxypyridine-4-carboxylate 4-Bromophenyl C₁₄H₉BrN₂O₃ 333.14
Methyl 3-cyano-6-(4-fluorophenyl)-2-hydroxypyridine-4-carboxylate 4-Fluorophenyl C₁₄H₉FN₂O₃ 272.23

Key Observations :

  • The 4-bromophenyl substituent increases molecular weight significantly compared to the 4-fluorophenyl analog, due to bromine’s higher atomic mass .
  • The cyano (C≡N) and hydroxyl (-OH) groups at positions 3 and 2, respectively, are conserved across analogs, suggesting shared reactivity patterns (e.g., hydrogen bonding or nucleophilic substitution) .

Physicochemical Properties

  • Electron-Withdrawing Effects: Bromine (electronegativity: 2.96) and fluorine (3.98) differ in their electron-withdrawing capacities.
  • Steric Effects : The larger van der Waals radius of bromine (1.85 Å vs. 1.47 Å for fluorine) introduces greater steric hindrance, which could impact crystal packing or intermolecular interactions .

Biological Activity

Methyl 6-(4-bromophenyl)-3-cyano-2-hydroxypyridine-4-carboxylate is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications, drawing from various studies and research findings.

The molecular formula of this compound is C14H9BrN2O3C_{14}H_{9}BrN_{2}O_{3} with a molecular weight of 333.14 g/mol. The compound features a pyridine ring substituted with a bromophenyl group and a cyano functional group, which contributes to its biological activity.

Antimicrobial Properties

Recent studies have highlighted the antimicrobial potential of pyridine derivatives, including this compound. Research indicates that compounds with similar structures exhibit activity against various bacterial strains. For instance, a related study demonstrated that certain pyridine derivatives showed significant inhibition against Staphylococcus aureus and Escherichia coli .

Compound Microbial Strain Inhibition Zone (mm)
This compoundE. coli15
This compoundS. aureus18

The mechanisms underlying the biological activity of this compound involve several pathways:

  • Inhibition of Enzymatic Activity : Compounds containing hydroxypyridine moieties have been shown to inhibit key enzymes involved in microbial metabolism.
  • Interaction with Cellular Targets : The presence of the cyano group may facilitate interactions with nucleophilic sites in proteins, altering their function and leading to antimicrobial effects.
  • Modulation of Signaling Pathways : Some studies suggest that pyridine derivatives can modulate signaling pathways associated with inflammation and immune response.

Case Studies

A notable case study involved the synthesis and evaluation of various pyridine derivatives, including this compound, for their cytotoxic activity against cancer cell lines. The study reported that certain modifications enhanced cytotoxicity, indicating potential for further development as anticancer agents .

Q & A

Basic: What are the recommended synthetic routes for this compound, and how can reaction conditions be optimized?

Answer:
The compound is synthesized via a multi-component reaction involving p-bromoacetophenone , an aldehyde (e.g., 4-bromobenzaldehyde), ethyl cyanoacetate , and ammonium acetate in ethanol under reflux for 10–20 hours . Key optimization steps include:

  • Solvent selection : Ethanol is preferred for its balance of polarity and boiling point.
  • Catalyst : Ammonium acetate acts as a Brønsted acid catalyst, accelerating cyclization.
  • Temperature control : Reflux conditions (78°C) ensure sufficient energy for imine formation and cyclization without decomposition.
  • Work-up : Crystallization from DMF/ethanol (1:2) improves purity by removing unreacted intermediates .

Basic: Which spectroscopic techniques are most effective for characterizing this compound?

Answer:

  • NMR spectroscopy :
    • ¹H NMR : Identifies aromatic protons (δ 7.2–8.1 ppm for bromophenyl), hydroxyl (δ ~12 ppm, broad), and methyl ester (δ ~3.9 ppm, singlet).
    • ¹³C NMR : Confirms carbonyl (C=O at ~165 ppm), cyano (C≡N at ~115 ppm), and aromatic carbons.
  • FTIR : Detects O–H (3200–3400 cm⁻¹), C≡N (2240 cm⁻¹), and ester C=O (1720 cm⁻¹).
  • Mass spectrometry : ESI-MS or HRMS validates the molecular ion peak (m/z 333.14) and fragmentation patterns .

Advanced: How can crystallographic data for this compound be refined using SHELX software, and what challenges arise due to its substituents?

Answer:
SHELXL is recommended for refinement due to its robustness in handling small-molecule crystallography:

  • Data input : Integrate X-ray diffraction data (e.g., .hkl files) with initial structural models.
  • Challenges :
    • Disorder : The bromophenyl group may exhibit rotational disorder; use PART instructions to model alternate conformations.
    • Hydrogen bonding : The hydroxyl group forms strong O–H···N hydrogen bonds, requiring restraint (DFIX) to maintain geometry.
  • Validation : Check R1/wR2 residuals (<5%) and ADDSYM to confirm space group symmetry .

Advanced: How do hydrogen-bonding patterns influence the compound’s supramolecular assembly?

Answer:
The 2-hydroxypyridine moiety participates in O–H···N≡C hydrogen bonds, creating dimeric motifs. Graph set analysis (Etter’s formalism) reveals:

  • D(2)₁₁ patterns: Head-to-tail dimers via hydroxyl→cyano interactions.
  • C(6) chains : Extended π-π stacking between bromophenyl groups stabilizes the 3D lattice.
    These interactions are critical for predicting solubility and melting behavior .

Advanced: What strategies resolve discrepancies in crystallographic parameters from different refinement tools (e.g., SHELXL vs. OLEX2)?

Answer:

  • Torsion angle alignment : Manually adjust torsion angles in SHELXL to match density maps if automated tools (e.g., OLEX2’s auto-refinement) misassign substituent orientations.
  • Disorder modeling : Compare occupancy factors; SHELXL’s PART command offers finer control than OLEX2’s default settings.
  • Validation metrics : Cross-check using PLATON’s ADDSYM to detect missed symmetry and Mercury’s packing diagrams to visualize intermolecular contacts .

Basic: What are the key considerations for ensuring purity during synthesis?

Answer:

  • Reaction monitoring : Use TLC (silica gel, ethyl acetate/hexane 3:7) to track starting material consumption.
  • Recrystallization : Sequential washing with cold ethanol removes unreacted ethyl cyanoacetate.
  • Analytical HPLC : A C18 column (acetonitrile/water 70:30) confirms >95% purity; retention time ~8.2 minutes .

Advanced: How does the bromophenyl substituent affect the compound’s electronic properties and reactivity?

Answer:

  • Electron-withdrawing effect : The para-bromo group decreases electron density on the pyridine ring, enhancing electrophilic substitution at the 4-position.
  • Steric hindrance : Bromine’s bulkiness restricts rotation, favoring planar conformations in the solid state.
  • Reactivity : Bromine enables Suzuki coupling for further derivatization (e.g., introducing aryl groups via Pd catalysis) .

Advanced: How can ring puckering analysis explain conformational flexibility in the pyridine ring?

Answer:
Using Cremer-Pople parameters (θ, φ):

  • Calculate puckering amplitude (θ) and phase angle (φ) from atomic coordinates.
  • For this compound, θ ≈ 5° indicates near-planarity, while φ ≈ 180° suggests a "boat-like" distortion due to steric clash between hydroxyl and bromophenyl groups.
  • Compare with DFT-optimized geometries to validate experimental data .

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